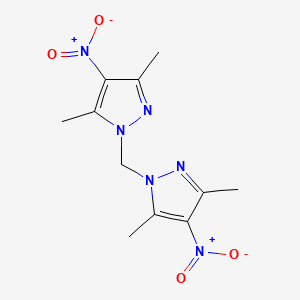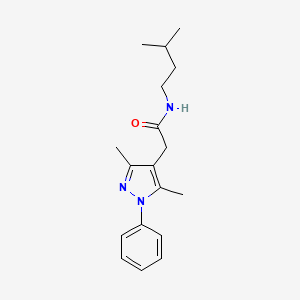
1H-Pyrazole-4-acetamide, 3,5-dimethyl-N-(3-methylbutyl)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-4-acetamide, 3,5-dimethyl-N-(3-methylbutyl)-1-phenyl- is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substituents, which may impart specific chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-acetamide, 3,5-dimethyl-N-(3-methylbutyl)-1-phenyl- typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Acetamide Formation: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.
Substitution Reactions:
N-Alkylation: The N-(3-methylbutyl) group can be introduced through alkylation reactions using alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazole-4-acetamide, 3,5-dimethyl-N-(3-methylbutyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Grignard reagents, organolithium compounds, alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anti-inflammatory properties.
Medicine: As a lead compound for drug development, particularly in the design of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-4-acetamide, 3,5-dimethyl-N-(3-methylbutyl)-1-phenyl- would depend on its specific biological activity. Generally, pyrazole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazole-4-acetamide, 3,5-dimethyl-1-phenyl-: Lacks the N-(3-methylbutyl) group.
1H-Pyrazole-4-acetamide, 3,5-dimethyl-N-(3-methylbutyl)-: Lacks the 1-phenyl group.
1H-Pyrazole-4-acetamide, 3,5-dimethyl-: Lacks both the N-(3-methylbutyl) and 1-phenyl groups.
Uniqueness
The unique combination of substituents in 1H-Pyrazole-4-acetamide, 3,5-dimethyl-N-(3-methylbutyl)-1-phenyl- may impart specific chemical and biological properties that distinguish it from other similar compounds. These properties could include enhanced stability, solubility, or bioactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
125103-51-7 |
|---|---|
Fórmula molecular |
C18H25N3O |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C18H25N3O/c1-13(2)10-11-19-18(22)12-17-14(3)20-21(15(17)4)16-8-6-5-7-9-16/h5-9,13H,10-12H2,1-4H3,(H,19,22) |
Clave InChI |
NKYHMZCIMJAUNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)NCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


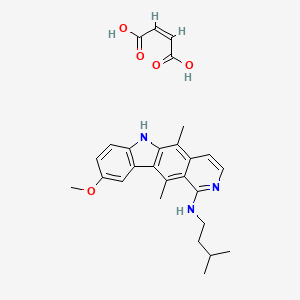
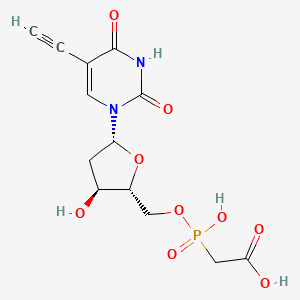

![N,N'-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide)](/img/structure/B14303711.png)

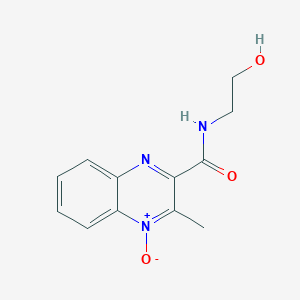
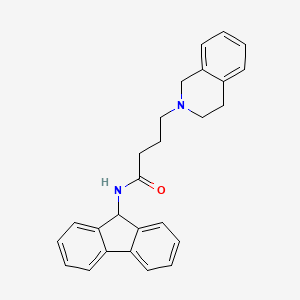
![2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14303731.png)
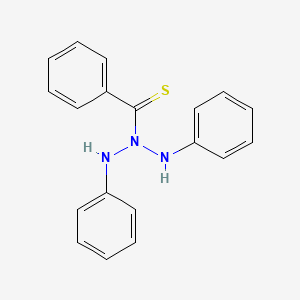
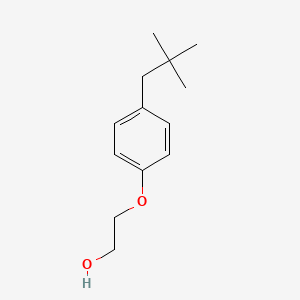
![(NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine](/img/structure/B14303753.png)
![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)

